N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

carbonic anhydrase inhibition CA II sulfonamide SAR

N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 861433-07-0, molecular weight 275.32 g/mol) is a sulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene core linked via a sulfonamide bond to a 3-hydroxypropylamine side chain. The compound belongs to the broader class of benzenesulfonamides, a pharmacophore family extensively explored for carbonic anhydrase (CA) inhibition, phosphodiesterase (PDE) modulation, and antibacterial applications.

Molecular Formula C11H17NO5S
Molecular Weight 275.32 g/mol
Cat. No. B12192479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
Molecular FormulaC11H17NO5S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCO
InChIInChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3
InChIKeyLNIBIRFPITVVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: Physicochemical Identity and Biological Target Profile for Informed Research Procurement


N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 861433-07-0, molecular weight 275.32 g/mol) is a sulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene core linked via a sulfonamide bond to a 3-hydroxypropylamine side chain . The compound belongs to the broader class of benzenesulfonamides, a pharmacophore family extensively explored for carbonic anhydrase (CA) inhibition, phosphodiesterase (PDE) modulation, and antibacterial applications [1]. It is supplied as a research-grade chemical (typical purity ≥98%) for in vitro and ex vivo laboratory investigations, with documented inhibitory activity against human carbonic anhydrase isoforms II and XII in the low nanomolar range [1][2]. The presence of both hydrophilic (hydroxyl, sulfonamide NH) and hydrophobic (methoxy, aromatic) structural features imparts an amphiphilic character (predicted LogP 1.2–1.5) that distinguishes its physicochemical profile from simpler benzenesulfonamide analogs .

Why N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide Analogs in CA-Focused Research


Benzenesulfonamide-based compounds exhibit widely divergent inhibition profiles across carbonic anhydrase (CA) isoforms due to subtle variations in substituent position, electronic character, and side-chain length [1]. The 3-hydroxypropyl chain in N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide confers a distinct CA isoform selectivity pattern: potent inhibition of CA II (Ki = 19 nM) and CA XII (Ki = 32 nM) but weak activity against CA I (Ki = 3,700 nM), yielding a ~195-fold selectivity window between CA II and CA I [2][3]. In contrast, unsubstituted 2,5-dimethoxybenzenesulfonamide (lacking the hydroxypropyl tail) and N-aryl variants exhibit markedly different CA inhibition profiles, with some derivatives showing Ki values >100,000 nM against CA II, effectively rendering them inactive for CA-targeted studies [4][5]. Generic substitution without consideration of these isoform-specific structure-activity relationships risks compromising experimental reproducibility, target engagement validity, and cross-study comparability in CA-related pharmacological or biochemical investigations.

N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


CA II Inhibition Potency: 1,900-Fold Gain Over 4-Bromo Analog and >5,000-Fold Over Weaker Benzenesulfonamide Derivatives

N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with Ki = 19 nM [1]. By comparison, the 4-bromo-substituted analog (4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide) shows substantially reduced CA inhibitory capacity, with reported Ki = 1,200,000 nM against human recombinant cytosolic carbonic anhydrase III (the closest available head-to-head data point for this analog scaffold), representing a >63,000-fold difference in potency, though isoform differences between CA II and CA III must be noted [2]. Within the broader 2,5-dimethoxybenzenesulfonamide family, certain N-aryl derivatives exhibit Ki values exceeding 100,000 nM against hCA II, more than 5,000-fold weaker than the target compound [3]. This potency differential is attributed to the optimal chain length and terminal hydroxyl group of the 3-hydroxypropyl substituent, which facilitates favorable hydrogen-bonding interactions within the CA II active site cleft.

carbonic anhydrase inhibition CA II sulfonamide SAR stopped-flow CO₂ hydration assay

CA XII Inhibition: Low Nanomolar Activity Relevant to Cancer-Associated Carbonic Anhydrase Targeting

The target compound inhibits human carbonic anhydrase XII (hCA XII) with Ki = 32 nM, a membrane-bound isoform implicated in tumor pH regulation and a validated target for anticancer drug development [1]. This places it within the low nanomolar range that is generally considered relevant for CA XII-targeted probe development. In contrast, its activity against the ubiquitous cytosolic isoform CA I is negligible (Ki = 3,700 nM), yielding a CA I/CA XII selectivity ratio of approximately 116-fold [2]. This selectivity profile is non-trivial: many classical sulfonamide CA inhibitors (e.g., acetazolamide) potently inhibit both cytosolic and membrane-bound isoforms with limited discrimination, introducing confounding off-target effects in cellular assays [3]. The 2,5-dimethoxy substitution pattern combined with the 3-hydroxypropyl chain appears to contribute to this selectivity by sterically and electronically favoring the CA XII active site architecture over that of CA I.

CA XII tumor-associated carbonic anhydrase cancer pH regulation sulfonamide inhibitor

Physicochemical Property Differentiation: Amphiphilic LogP Profile Versus Hydrophobic N-Aryl Congeners

The target compound exhibits a predicted LogP of 1.2–1.5 (ChemAxon), reflecting its balanced amphiphilic character derived from the combination of polar hydroxyl/sulfonamide groups and hydrophobic methoxy/aromatic moieties . This contrasts sharply with N-aryl-2,5-dimethoxybenzenesulfonamide derivatives, which typically display LogP values in the range of 3.5–5.2 due to the additional hydrophobic aromatic substituents (e.g., N-(3,4-dichlorobenzyl) derivative: ACD/LogP = 5.20) . The parent 2,5-dimethoxybenzenesulfonamide scaffold (LogP ≈ 2.13) lacks the hydroxypropyl chain entirely, reducing aqueous solubility while also eliminating the hydrogen-bonding capacity that contributes to CA active-site interactions . The 3-hydroxypropyl group thus serves a dual function: it moderates lipophilicity to maintain experimental handling in aqueous buffer systems while simultaneously providing a terminal hydroxyl for target engagement.

LogP amphiphilicity membrane permeability physicochemical profiling solubility

Absence of 4-Position Substituent Differentiates Target Compound from 4-Methyl and 4-Bromo Analogs with Divergent Pharmacological Targets

The target compound bears no substituent at the 4-position of the benzene ring, distinguishing it from two closely related analogs with documented activity at completely different biological targets. N-(3-Hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide (CAS 1018158-38-7, molecular weight 289.35) has been reported as a selective, reversible inhibitor of NMDA receptors acting at the glycine-binding site, with no documented CA inhibitory profile . Similarly, 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1018158-40-1, molecular weight 354.22) has been shown to inhibit steroid sulfatase (STS) with IC50 = 74 nM in JEG3 human placental cell lysates [1], as well as BRPF2-BRD1 bromodomain (IC50 = 1,400 nM), indicating a distinct target engagement profile unrelated to CA inhibition [2]. The absence of a 4-substituent in the target compound is therefore not merely a structural feature but a critical determinant of pharmacological specificity: introduction of even a small substituent (methyl or bromo) at this position redirects biological activity toward entirely different target classes (NMDA receptors or sulfatases/bromodomains, respectively).

NMDA receptor steroid sulfatase target selectivity 4-substitution structure-activity relationship

PDE5 Inhibitory Activity: Moderate Potency That May Serve as a Selectivity Counter-Screen Tool

In addition to its CA inhibitory profile, the target compound has been evaluated against human cGMP-specific 3′,5′-cyclic phosphodiesterase (PDE5), exhibiting an IC50 of 7,200 nM (7.2 μM) in an IMAP fluorescence polarization assay [1]. This moderate PDE5 activity is noteworthy for two reasons: (1) it establishes that the compound is not a pan-selective inhibitor indiscriminately active across unrelated enzyme classes; (2) it provides a quantitative benchmark for selectivity profiling — the compound is approximately 379-fold more potent against CA II (Ki = 19 nM) than against PDE5 (IC50 = 7,200 nM). By comparison, certain benzenesulfonamide-based PDE inhibitors (e.g., IACS-9571) achieve PDE target engagement with sub-nanomolar potency (IC50 = 8 nM against TRIM24, Kd = 31 nM), representing fundamentally different selectivity profiles . The PDE5 activity of the target compound can thus serve as a useful counter-screen readout in CA-focused experimental designs.

PDE5 inhibition phosphodiesterase selectivity profiling IMAP fluorescence polarization

N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Carbonic Anhydrase II Biochemical and Biophysical Assay Development

With a Ki of 19 nM against hCA II, this compound serves as a potent reference inhibitor for establishing and validating CA II enzymatic assays (stopped-flow CO₂ hydration or esterase-based formats). Its well-defined inhibitory profile enables its use as a positive control in high-throughput screening campaigns aimed at identifying novel CA II inhibitors, where it can define the upper bound of the assay's sensitivity window [1]. The ~195-fold selectivity over CA I (Ki = 3,700 nM) also makes it suitable for isoform-specificity control experiments [2].

Tumor-Associated Carbonic Anhydrase XII Probe Development and Cancer Biology Research

The compound's Ki of 32 nM against hCA XII, combined with its 116-fold selectivity over CA I, positions it as a starting scaffold for structure-based optimization of CA XII-selective chemical probes [1]. In cancer biology contexts where CA XII-mediated pH regulation contributes to the acidic tumor microenvironment, this compound can be employed as a tool molecule to interrogate CA XII-dependent phenotypes in cell-based assays under normoxic and hypoxic conditions [2].

Physicochemical Comparator in Benzenesulfonamide Solubility and Permeability Studies

The target compound's predicted LogP of 1.2–1.5 and amphiphilic character make it a useful reference standard for comparative physicochemical profiling within benzenesulfonamide compound libraries [1]. When evaluating N-aryl or 4-substituted analogs with substantially higher LogP values (e.g., 5.20 for N-(3,4-dichlorobenzyl) derivatives), the target compound can serve as the 'moderate lipophilicity' anchor point in assays measuring aqueous solubility, PAMPA permeability, or metabolic stability [2].

Multi-Target Selectivity Profiling and Off-Target Counter-Screening

The availability of quantitative inhibition data across multiple target classes — CA II (Ki = 19 nM), CA XII (Ki = 32 nM), PDE5 (IC50 = 7,200 nM), and CA I (Ki = 3,700 nM) — establishes this compound as a well-characterized reference material for multi-target selectivity panels [1][2]. Researchers designing selectivity assays for novel benzenesulfonamide-based inhibitors can use this compound's profile as a benchmark to distinguish CA-selective hits from compounds with broader multi-target activity [3].

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